![molecular formula C16H14ClN3OS2 B6505048 3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea CAS No. 1421445-30-8](/img/structure/B6505048.png)

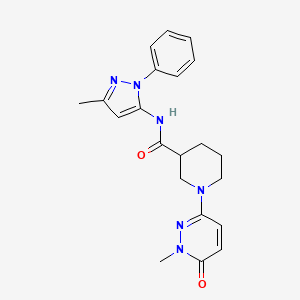

3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a thiazole ring, a thiophene ring, a urea linkage, and a chlorophenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur atoms. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. The urea linkage (-NH-CO-NH-) is a functional group that features two amide linkages joined by a carbonyl (C=O) group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the formation of the thiazole and thiophene rings followed by the introduction of the urea linkage . The chlorophenyl group could be introduced via electrophilic aromatic substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and thiophene rings, the urea linkage, and the chlorophenyl group. The presence of these groups would likely be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorophenyl group could undergo further electrophilic aromatic substitution reactions. The urea linkage could potentially hydrolyze under acidic or basic conditions to yield amines and a carbonyl compound .科学的研究の応用

2-CMTU has been studied for its potential applications in scientific research. It has been used as an inhibitor of enzymes, a modulator of gene expression, and an anti-inflammatory agent. Additionally, it has been investigated for its ability to modulate the activity of G-protein coupled receptors and to inhibit the growth of cancer cells.

作用機序

Target of Action

The compound “3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea” is a thiazole derivative . Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets to modulate their function, leading to various downstream effects

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of its interaction with its targets. For thiazole derivatives, these effects can include a range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

実験室実験の利点と制限

The use of 2-CMTU in laboratory experiments has a number of advantages. It is a small molecule, making it easy to synthesize and store. Additionally, its ability to modulate the activity of enzymes and G-protein coupled receptors makes it a useful tool for studying signal transduction pathways. However, there are some limitations to its use in laboratory experiments. It has a relatively short half-life and can be rapidly metabolized, making it difficult to maintain a consistent concentration.

将来の方向性

There are a number of potential future directions for the study of 2-CMTU. It could be studied further as an inhibitor of enzymes involved in signal transduction pathways, as a modulator of G-protein coupled receptors, and as an anti-inflammatory agent. Additionally, it could be studied for its potential to modulate the activity of other proteins involved in signal transduction pathways, such as G-proteins, ion channels, and transcription factors. Furthermore, its ability to inhibit the growth of cancer cells could be explored further, as well as its potential applications in other diseases. Finally, its metabolism and pharmacokinetics could be studied in order to better understand its pharmacological properties.

合成法

2-CMTU can be synthesized via a two-step process. The first step involves the reaction of 2-chlorophenyl-4-methylthiazole with thiophen-2-yl isocyanate in the presence of a base. This reaction yields the intermediate compound, 2-chlorophenyl-4-methylthiazol-5-ylmethyl isocyanate. The second step involves the reaction of the intermediate with thiophen-2-ylurea in the presence of a base, which yields 2-CMTU.

特性

IUPAC Name |

1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3OS2/c1-10-13(9-18-16(21)20-14-7-4-8-22-14)23-15(19-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H2,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQOZNXVQWJCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B6504966.png)

![1-(4-ethoxyphenyl)-3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B6504979.png)

![3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-fluorophenyl)urea](/img/structure/B6504984.png)

![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B6504987.png)

![ethyl 2-{2-[1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B6504992.png)

![2-chloro-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B6505001.png)

![N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide](/img/structure/B6505013.png)

![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6505021.png)

![3-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B6505026.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B6505031.png)

![3-cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6505038.png)

![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B6505047.png)